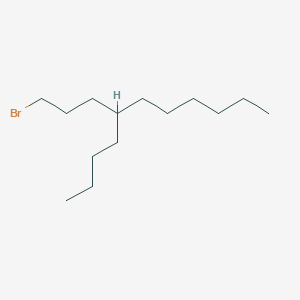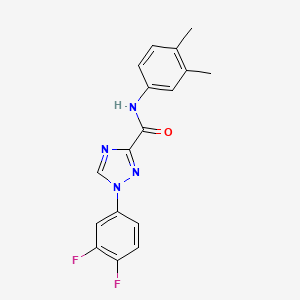
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of tartaric acid and is known for its role as a chiral auxiliary in asymmetric synthesis. The compound’s unique stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or thionyl chloride . The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce diols.
Scientific Research Applications
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate has numerous applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug synthesis and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds .
Comparison with Similar Compounds
Dimethyl tartrate: Similar in structure but lacks the specific stereochemistry of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate.
Diethyl tartrate: Another ester of tartaric acid with different alkyl groups.
Tartaric acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific (2R,3R) stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in the production of enantiomerically pure substances .
Properties
Molecular Formula |
C7H12O6 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C7H12O6/c1-7(11,6(10)13-3)4(8)5(9)12-2/h4,8,11H,1-3H3/t4-,7+/m0/s1 |
InChI Key |
NHRQHKGYVBJHQR-MHTLYPKNSA-N |
Isomeric SMILES |
C[C@@]([C@H](C(=O)OC)O)(C(=O)OC)O |
Canonical SMILES |
CC(C(C(=O)OC)O)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)

![4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B13359723.png)
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)


![6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359738.png)




